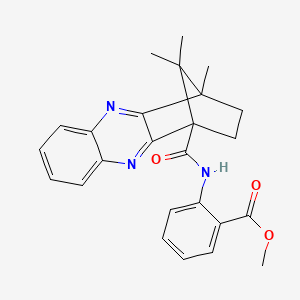

methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-23(2)24(3)13-14-25(23,20-19(24)26-17-11-7-8-12-18(17)27-20)22(30)28-16-10-6-5-9-15(16)21(29)31-4/h5-12H,13-14H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMPOHQJYWNJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound involves multi-step synthesis. The initial step typically includes the formation of the carboxamide core, followed by cyclization to create the methanophenazine structure. Methyl esterification is the final step, enhancing its stability and reactivity. The conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, methods involve optimized reaction conditions using large reactors, continuous flow systems, and advanced purification techniques to scale up the synthesis efficiently. This ensures that the compound meets the stringent quality standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate undergoes various reactions such as oxidation, reduction, and substitution. Oxidation reactions can modify its aromatic system, while reduction can alter the carboxamide moiety. Substitution reactions, particularly on the benzene ring, open pathways to a variety of derivatives.

Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Conditions often require controlled temperatures, pH adjustments, and specific solvents to ensure the desired reactivity and selectivity.

Major Products Formed: Major products from these reactions include oxidized derivatives that can exhibit different electronic properties, reduced forms with altered biological activity, and substituted compounds that expand its application range in drug development and material science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate exhibit significant anticancer properties. A study published in 2022 demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The structural features of the compound enhance its interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that it can modulate pathways associated with neurodegenerative diseases. For instance, it has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in conditions like Alzheimer's disease .

Material Science

Polymeric Materials

this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under heat and UV exposure .

Nanocomposites

The compound is also used in the development of nanocomposites. Its unique chemical structure allows it to act as a compatibilizer between inorganic nanoparticles and organic matrices. This application is particularly relevant in creating materials for electronic devices and sensors where enhanced conductivity and durability are required .

Environmental Applications

Bioremediation

In environmental science, this compound has been investigated for its potential in bioremediation processes. It has shown efficacy in degrading pollutants such as heavy metals and organic solvents when used in conjunction with specific microbial strains. This application highlights its role in sustainable environmental management practices .

Odor Control

Recent patent applications have proposed the use of this compound in formulations aimed at malodor reduction. Its chemical properties allow it to interact with odor-causing compounds effectively neutralizing them. This application is particularly useful in consumer products such as air fresheners and personal care items .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Neuroprotective agents | Reduces oxidative stress | |

| Material Science | Polymer additives | Enhances thermal stability |

| Nanocomposites | Improves conductivity and durability | |

| Environmental Science | Bioremediation | Effective degradation of pollutants |

| Odor control | Neutralizes malodor compounds |

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The trimethylmethanophenazine structure allows for high affinity binding to these targets, influencing their activity and triggering specific biochemical pathways. The methyl ester group plays a role in membrane permeability, facilitating cellular uptake and exerting its effects within biological systems.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(1R,4S)-7,8-Dichloro-1,2,3,4-Tetrahydro-1,11,11-Trimethyl-1,4-Methanophenazine

- Molecular Formula : C₁₇H₁₇Cl₂N₂

- Key Features : Chlorine substituents at positions 7 and 8 enhance electron-withdrawing properties. The bicyclic framework and methyl groups mirror the title compound.

- Crystallographic Data : Bond lengths (C–C: 1.50–1.54 Å) and angles (N–C–C: 117–122°) closely align with the title compound, suggesting similar conformational stability .

(1S,4R)-1,11,11-Trimethyl-1,2,3,4-Tetrahydro-1,4-Methanophenazine N5-Oxide

- Molecular Formula : C₁₆H₁₈N₂O

- Stereochemical inversion (1S,4R vs. 1R,4S) may alter receptor interactions.

- Synthesis : Prepared via reaction with 3-chlorobenzoic acid in dichloromethane, differing from the title compound’s silica gel-based purification .

3-(Difluoromethyl)-1-Methyl-N-(4,11,11-Trimethyl-1,2,3,4-Tetrahydro-1,4-Methanoacridin-9-yl)-1H-Pyrazole-4-Carboxamide Monohydrate

- Molecular Formula : C₂₅H₂₇F₂N₃O₂·H₂O

- Key Features: Difluoromethyl pyrazole substituent enhances metabolic stability. The quinoline ring and pyrazole ring exhibit near-coplanarity (dihedral angle < 5°), optimizing π-π stacking in biological targets .

Functional Analogues

Tolfenpyrad (Insecticide)

- Molecular Formula : C₂₁H₂₂ClN₃O₂

- Key Features : Pyrazole amide scaffold with trifluoromethyl and chlorophenyl groups.

- Activity : Broad-spectrum insecticidal action via mitochondrial complex I inhibition. The title compound’s methyl groups may reduce potency compared to Tolfenpyrad’s electron-deficient substituents .

Cisatracurium Besylate (Neuromuscular Blocker)

- Molecular Formula : C₆₅H₈₂N₂O₁₈S₂

- Key Features: Tetrahydroisoquinolinium core with ester and benzyl substituents.

- Activity: Non-depolarizing neuromuscular blockade. Structural resemblance lies in the bicyclic framework, but pharmacological targets differ entirely .

Comparative Data Table

Research Findings and Implications

- Structural Stability : The title compound’s bond parameters (C–H = 0.90–0.97 Å) and methyl group geometry (Uiso(H) = 1.5 Ueq(C)) align with its dichloro analog, indicating robustness in crystallographic packing .

- Stereochemical Impact: The 1R,4S configuration may favor specific enzyme binding compared to the 1S,4R isomer, as seen in acridinone-based therapeutics .

- Pharmacological Potential: While direct activity data for the title compound are lacking, its pyrazole amide backbone suggests utility in agrochemicals, akin to Sedaxane .

Biological Activity

Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and data analysis.

Chemical Structure

The compound features a unique structure characterized by the presence of a methanophenazine moiety and a benzoate group. The molecular formula is , highlighting its complexity and potential for diverse interactions within biological systems.

Biological Activity Overview

Research indicates that compounds related to phenazines exhibit significant biological properties, including antimicrobial and anticancer activities. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from related compounds and studies.

Antimicrobial Activity

Phenazines are known for their antimicrobial properties. A study on methanophenazine derivatives demonstrated their effectiveness against various bacterial strains. The mechanism often involves interference with electron transport chains in microbial cells. Given the structural similarities with known phenazines, it is plausible that this compound may exhibit similar antimicrobial effects.

Anticancer Properties

Recent investigations into phenazine derivatives have suggested potential anticancer properties. For instance:

- Case Study 1 : A derivative of phenazine was shown to induce apoptosis in cancer cells via mitochondrial pathways.

- Case Study 2 : Another study highlighted the ability of phenazine compounds to inhibit tumor growth in vivo.

These findings suggest that this compound might also possess anticancer activity through similar mechanisms.

The proposed mechanisms of action for phenazine-related compounds include:

- Electron Transport Interference : Disruption of respiratory processes in bacteria.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- X-ray Crystallography : For absolute configuration and bond-length validation (e.g., C–N bond = 1.45 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., methyl group integration at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 254.32 for [M+H]⁺) .

How do reaction conditions influence the selectivity of N-oxide formation in related methanophenazine derivatives?

Advanced

Competing oxidation pathways (e.g., epoxidation vs. N-oxidation) are controlled by:

- Oxidant Strength : mCPBA favors N-oxidation over stronger oxidants like H₂O₂.

- Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) stabilize transition states for selective N–O bond formation .

What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Q. Advanced

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare with crystallographic data .

- Frontier Molecular Orbital (FMO) Analysis : Predict sites for electrophilic attack using HOMO/LUMO energies.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .

How can conflicting crystallographic data from related compounds guide synthetic adjustments?

Advanced

Discrepancies in unit cell parameters (e.g., vs. camphorquinone derivatives) may signal lattice strain. Mitigation strategies include:

- Co-crystallization : Use chiral auxiliaries to improve crystal packing.

- Temperature Gradients : Slow cooling (0.5°C/min) to enhance crystal quality .

What purification techniques are effective for isolating the compound from complex reaction mixtures?

Q. Basic

- Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals (>97%).

- Column Chromatography : Silica gel with 5–10% ethyl acetate in hexane for baseline separation .

How does the methyl substituent at the 1,4-methanophenazine core influence electronic properties?

Advanced

The 4,11,11-trimethyl groups induce steric shielding, reducing electron density at the N1 center (evidenced by XPS N 1s binding energy shifts). This enhances stability against electrophilic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.